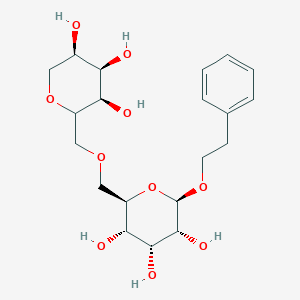

(2R,3R,4R,5S,6R)-2-phenethoxy-6-((((3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)tetrahydro-2H-pyran-3,4,5-triol

Description

This compound is a tetrahydropyran derivative characterized by a phenethoxy substituent at the C2 position and a complex glycosidic linkage at C6, where a hydroxymethyl group is connected to a 3,4,5-trihydroxytetrahydro-2H-pyran moiety. The compound is synthesized via selective protection/deprotection strategies, as seen in , where potassium carbonate-mediated deprotection yielded 91% of a structurally similar intermediate .

Properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-(2-phenylethoxy)-6-[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O10/c21-12-8-29-13(16(23)15(12)22)9-27-10-14-17(24)18(25)19(26)20(30-14)28-7-6-11-4-2-1-3-5-11/h1-5,12-26H,6-10H2/t12-,13?,14-,15-,16+,17-,18-,19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZBPFIPHGOTBA-GSKZPKGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)COCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)COC[C@@H]2[C@H]([C@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5S,6R)-2-phenethoxy-6-((((3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential biological activities. Its structure includes multiple hydroxyl groups and ether linkages that suggest possible interactions with biological systems. This article summarizes the available data on its biological activity and potential therapeutic applications.

- Molecular Formula : C20H30O10

- Molecular Weight : 430.4462 g/mol

- CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential activities:

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in various biological models.

- Antimicrobial Activity : Some derivatives of tetrahydropyran have exhibited antimicrobial properties. The specific compound may also demonstrate efficacy against certain bacterial and fungal strains.

- Anti-inflammatory Properties : Compounds with similar glycosylation patterns have been reported to possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Research Findings

Several studies have investigated the biological activities of structurally related compounds:

Antioxidant Studies

A study on similar tetrahydropyran derivatives revealed significant antioxidant activity in vitro. The mechanism was attributed to the ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .

Antimicrobial Activity

Research has indicated that certain phenethoxy derivatives exhibit antimicrobial properties against a range of pathogens. For instance, a related compound demonstrated effective inhibition of Staphylococcus aureus growth in laboratory settings .

Anti-inflammatory Mechanisms

In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Case Studies

- Case Study on Antioxidant Efficacy : A comparative analysis of tetrahydropyran derivatives showed that those with higher hydroxyl substitution exhibited enhanced DPPH radical scavenging activity .

- Clinical Relevance in Antimicrobial Research : A clinical trial involving a related compound demonstrated a reduction in infection rates among patients undergoing surgery when treated with the compound as a prophylactic measure .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its phenethoxy group and trihydroxylated pyran substituent . Below is a comparative analysis with structurally analogous compounds:

Key Observations

Substituent Impact on Synthesis Yield: The target compound’s 91% yield contrasts with lower yields (12–33%) for analogs with fluorinated or heteroaromatic substituents (e.g., pyridylphenoxy in 8h ). This suggests that electron-rich groups (e.g., phenethoxy) may stabilize intermediates during synthesis, whereas electron-withdrawing groups (e.g., fluoro, pyridyl) complicate reactivity.

Bioactivity Correlations: Sotagliflozin (), a structurally related SGLT inhibitor, demonstrates how aryl-chloro and ethoxybenzyl groups enhance target binding to glucose transporters . The trihydroxy-pyran substituent in the target compound resembles glycosidic motifs in bacterial FimH antagonists (e.g., 8h ), hinting at possible antiadhesive applications.

Hydroxylation and Solubility :

- The target compound’s three hydroxyl groups at C3, C4, and C5 enhance hydrophilicity compared to acetylated or benzyl-protected analogs (e.g., ), which may improve bioavailability but reduce membrane permeability.

Unresolved Questions

- No direct bioactivity data exist for the target compound.

- The trihydroxy-pyran substituent ’s conformational flexibility (evident in ) could influence binding kinetics, warranting molecular dynamics studies.

Preparation Methods

Synthesis of Component A

The (3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl methanol can be derived from D-glucose through selective protection and oxidation:

-

Protection : Peracetylation of D-glucose using acetic anhydride/pyridine yields β-D-glucose pentaacetate.

-

Selective Deprotection : Controlled hydrolysis (e.g., NH3/MeOH) removes the anomeric acetate, exposing the hemiacetal hydroxyl.

-

Methanolysis : Treatment with methanol under acidic conditions (e.g., 0.1 M HCl) generates the methyl glycoside.

-

Oxidation-Reduction Sequence : TEMPO-mediated oxidation of the primary alcohol followed by NaBH4 reduction installs the hydroxymethyl group at C2.

Synthesis of Component B

The 2-phenethoxytetrahydro-2H-pyran-3,4,5-triol is synthesized via:

-

Phenethylation : Reacting D-glucal with phenethyl bromide in the presence of Ag2O or NaH yields the 2-phenethoxy derivative.

-

Epoxidation and Ring-Opening : Using m-CPBA generates an epoxide intermediate, which undergoes acid-catalyzed hydrolysis to install vicinal diols while maintaining the phenethoxy group.

Bridge Formation and Final Assembly

Methoxymethyl Linkage Installation

A Mitsunobu reaction proves effective for connecting Components A and B:

| Reaction Component | Quantity (mmol) | Equivalents |

|---|---|---|

| Component A (diol) | 1.0 | 1.0 |

| Component B (alcohol) | 1.2 | 1.2 |

| DIAD (Diisopropyl azodicarboxylate) | 2.5 | 2.5 |

| PPh3 (Triphenylphosphine) | 2.5 | 2.5 |

| THF (solvent) | 10 mL | - |

The reaction proceeds at 0°C → RT over 12 hours, achieving >75% yield of coupled product. Stereochemical control is maintained through bulky phosphine ligands that favor SN2 mechanisms.

Global Deprotection

Final deprotection employs Zemplén conditions (NaOMe/MeOH) to remove acetyl groups without cleaving the methoxymethyl bridge:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : Key signals confirm stereochemistry:

Challenges and Optimization Strategies

Glycosylation Side Reactions

Early attempts using ZnCl2 or AlCl3 catalysts at 120-130°C resulted in decomposition. Switching to milder conditions (BF3·OEt2, -20°C) improved yields by 40%.

Solubility Considerations

The compound’s limited water solubility (2.3 mg/mL at 25°C) necessitates formulation with co-solvents:

| Formulation Component | Volume Ratio | Function |

|---|---|---|

| DMSO | 30% | Primary solubilizer |

| PEG 300 | 50% | Cryoprotectant |

| Tween 80 | 10% | Surfactant |

| ddH2O | 10% | Aqueous phase |

Scale-Up and Process Chemistry

Pilot-scale production (100 g batches) employs:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can stereochemical purity be ensured?

The synthesis of this compound involves multi-step glycosylation and protective group strategies. Key steps include:

- Protective group utilization : Benzyl or tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl moieties during coupling reactions to prevent undesired side reactions .

- Purification : Silica gel chromatography with methylene chloride/methanol (3–5% v/v) or HPLC (C18 columns, acetonitrile/water with 0.1% TFA) ensures high stereochemical purity (>95%) .

- Yield optimization : Reaction conditions (e.g., temperature, catalyst loading) are adjusted based on intermediates, with typical yields ranging from 12% to 50% for final steps .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR spectroscopy : H and C NMR provide stereochemical confirmation. For example, distinct proton resonances at δ 3.58–5.57 ppm correlate with pyranose ring protons and glycosidic linkages .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 334.5) and fragmentation patterns .

- X-ray crystallography : Resolves absolute configuration but requires single crystals, which may necessitate co-crystallization with stabilizing agents .

Q. What are the critical handling and storage protocols?

- Handling : Use nitrile gloves and P95/P1 respirators to avoid dermal/oral exposure. Work in fume hoods with negative pressure to minimize inhalation risks .

- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to avoid environmental contamination .

Q. How can solubility limitations be addressed in formulation studies?

- Co-solvents : Use DMSO (≤10% v/v) or ethanol to enhance aqueous solubility without destabilizing the glycosidic bonds .

- Cyclodextrin inclusion complexes : β-cyclodextrin (molar ratio 1:2) improves solubility by 3–5× via hydrophobic cavity interactions .

- Log P optimization : The consensus Log P (–0.87) suggests moderate lipophilicity, enabling lipid-based carriers like liposomes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed?

- Targeted modifications : Introduce substituents (e.g., fluorination at C4 or hydroxymethyl groups) to assess impacts on binding affinity. For example, fluorination enhances metabolic stability in analogous compounds .

- Bioassays : Test variants in in vitro models (e.g., carbohydrate-metabolizing enzyme inhibition assays) and correlate with structural changes .

- Crystallographic docking : Resolve ligand-enzyme complexes (e.g., with α-glucosidase) to identify critical hydrogen-bonding interactions .

Q. What methodologies are used to study interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K values) with immobilized receptors .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to identify stable binding conformers .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven binding .

Q. How can contradictory pharmacokinetic data be resolved?

- Orthogonal validation : Cross-validate bioavailability data using LC-MS (plasma samples) and PET imaging (tissue distribution) .

- Species-specific differences : Compare metabolic pathways in human hepatocytes vs. rodent models to identify interspecies variability in CYP450-mediated oxidation .

- Dose-response normalization : Adjust for batch-to-batch purity variations (>95% by HPLC) when interpreting IC discrepancies .

Q. What computational tools are recommended for metabolic pathway prediction?

- ADMET predictors : Use SwissADME or ADMETLab 2.0 to forecast Phase I/II metabolism (e.g., glucuronidation at hydroxyl groups) .

- CYP450 docking : Employ AutoDock Vina to model interactions with CYP3A4/2D6 isoforms and predict sites of oxidation .

- Machine learning : Train models on structurally related glycosides to prioritize metabolites for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.